1-Ethyl-3-methylimidazolium chloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylimidazolium chloride involves the alkylation of imidazole with ethyl and methyl chlorides. This process typically yields an ionic liquid with a low melting point, strong polarity, and high thermal stability, making it an effective solvent for various applications, including polymer plasticization and chemical reactions.
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium chloride consists of an imidazolium ring substituted with ethyl and methyl groups at the N-1 and N-3 positions, respectively. This structure is responsible for its ionic nature and the resulting physicochemical properties, such as solubility and ionic conductivity.
Chemical Reactions and Properties
1-Ethyl-3-methylimidazolium chloride participates in several types of chemical reactions, including as a medium for the synthesis of polymers and other materials. Its ionic nature and ability to stabilize transition states make it useful in catalyzing reactions, such as esterification and polymerization.
Physical Properties Analysis
The physical properties of 1-Ethyl-3-methylimidazolium chloride, such as its melting point, density, and viscosity, are influenced by its ionic structure. These properties are crucial for its application in various fields, including electrochemistry and materials science.
Chemical Properties Analysis
Chemically, 1-Ethyl-3-methylimidazolium chloride is stable under a wide range of temperatures and has good solvating properties for both organic and inorganic compounds. It is often used in green chemistry as a replacement for traditional volatile organic solvents due to its reduced environmental impact.
Domańska, U., Wlazło, M., & Karpińska, M. (2016). Activity coefficients at infinite dilution of organic solvents and water in 1-butyl-3-methylimidazolium dicyanamide. A literature review of hexane/hex-1-ene separation. Fluid Phase Equilibria. Read more.
Ostadjoo, S., Berton, P., Shamshina, J. L., & Rogers, R. (2018). Scaling-Up Ionic Liquid-Based Technologies: How Much Do We Care About Their Toxicity? Prima Facie Information on 1-Ethyl-3-Methylimidazolium Acetate. Toxicological Sciences. Read more.
Li, X., & Dang, X. (2022). Preparation of plasticized spinning polyacrylonitrile fibers using 1-butyl-3-methylimidazolium chloride: A review. Journal of Engineered Fibers and Fabrics. Read more.
Scientific Research Applications
Organic Electronic Applications
- Scientific Field: Materials Science
- Application Summary: 1-Ethyl-3-methylimidazolium chloride is used as a dopant in the extraction of asphaltene from crude oil tank bottom sludge (COTBS) for organic electronic applications .
- Methods and Procedures: The extraction technique yielded asphaltene with more than 80% carbon content. The ionic liquid resulted in asphaltene thin films with a typical root-mean-square surface roughness of 4 nm .
- Results: The thin films showed an optical band gap of 3.8 eV and a sheet resistance as low as 10^5 Ω/□. When the film was used as a conductive layer in organic field-effect transistors (OFET), it exhibited hole and electron conduction .
Electrochemical Studies
- Scientific Field: Electrochemistry
- Application Summary: 1-Ethyl-3-methylimidazolium chloride can be used as a starting material for the preparation of 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate (EMI.Cl.BF4) molten salt for electrochemical studies .
Depolymerization of Oak Wood Lignin
- Scientific Field: Green Chemistry
- Application Summary: 1-Ethyl-3-methylimidazolium chloride can be used as a solvent and catalyst for the depolymerization of oak wood lignin .
Hydrolysis of Hemicellulose
- Scientific Field: Green Chemistry
- Application Summary: 1-Ethyl-3-methylimidazolium chloride can be used as a solvent in the hydrolysis of hemicellulose (xylan) to xylose using Brønsted acid catalysts .
Preparation of Gel Polymer Electrolyte
- Scientific Field: Materials Science
- Application Summary: 1-Ethyl-3-methylimidazolium chloride is used in the preparation of a gel polymer electrolyte for use in electrochemical double-layer capacitors .
- Methods and Procedures: The electrolyte was prepared with the ionic liquid, 1-ethyl-3-methylimidazolium chloride; the polymer poly(vinylidenefluoride)-co-hexafluoropropylene (PVdF-co-HFP); and the salt, zinc chloride (ZnCl2). The electrochemical properties of the electrolyte were evaluated by electrochemical impedance spectroscopy (EIS), DC polarization test, and linear sweep voltammetry (LSV), and the EDLC was characterized by EIS, cyclic voltammetry (CV), and galvanostatic charge-discharge (GCD) test .
- Results: The optimum composition was found to be 26% PVdF-co-HFP:52% ZnCl2:22% 1E3MICl (weight percentages) with the room temperature conductivity of 1.85 × 10−3S cm−1 and ionic transference number of 0.72. EDLC exhibited a single-electrode specific capacitance of 4.92 F g−1 with 65% retention over 1000 cycles as per CV test .
Synthesis of Conducting Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: 1-Ethyl-3-methylimidazolium chloride can be used as a medium for the synthesis of conducting polymers .
Preparation of Molten Salt for Electrochemical Studies
- Scientific Field: Electrochemistry
- Application Summary: 1-Ethyl-3-methylimidazolium chloride can be used as a starting material for the preparation of 1-ethyl-3-methylimidazolium chloride/tetrafluoroborate (EMI.Cl.BF4) molten salt for electrochemical studies .
Synthesis of Intercalation Electrode Materials
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQZYMYBQZGEEY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041180 | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium chloride | |
CAS RN |
65039-09-0 | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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